molecular formula C12H26N2O4 B106391 Hexanedioic acid, compd. with 1,6-hexanediamine CAS No. 15511-81-6

Hexanedioic acid, compd. with 1,6-hexanediamine

Cat. No. B106391
CAS RN: 15511-81-6
M. Wt: 262.35 g/mol
InChI Key: UFFRSDWQMJYQNE-UHFFFAOYSA-N
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Description

Hexanedioic acid, compd. with 1,6-hexanediamine (also known as Adipic acid,1,6-hexanediamine salt; 1,6-Hexanediamine,hexanedioate; Hexamethylenediamine adipate) is a compound with the molecular formula C6H16N2.xC6H10O4 . It is used in the manufacturing of organic fibers .


Molecular Structure Analysis

The molecular structure of Hexanedioic acid, compd. with 1,6-hexanediamine is represented by the formula C6H16N2.xC6H10O4 . The exact structure can be viewed using specific software .


Chemical Reactions Analysis

Hexanedioic acid and 1,6-hexanediamine react to form a polyamide called nylon-6,6. This reaction involves the formation of multiple amide bonds through nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

Hexanedioic acid, compd. with 1,6-hexanediamine is a liquid . It is insoluble in water . Its molecular weight is 262.35 g/mol .

Scientific Research Applications

Solubility and Thermodynamic Analysis

Research on 1,6-Hexanediamine has explored its solubility in various solvents. A study by Li et al. (2017) demonstrated that its solubility is temperature-dependent, increasing with temperature in mono-solvents and binary solvents. This research is crucial for understanding the chemical's behavior in different environments and for its application in various industrial processes.

Synthesis of Industrial Monomers

In the field of industrial chemistry, the compound plays a significant role. Mormul et al. (2016) described a method for synthesizing adipic acid, an industrially relevant monomer, from 1,6-hexanediamine. This synthesis is significant for the production of various industrial and commercial products.

New Synthesis Technologies

New synthesis methods involving hexanedioic acid and 1,6-hexanediamine have been developed. Lan-xiang (2011) designed a new synthesis technology for a specific hexanediamide compound, highlighting the versatility and adaptability of these chemicals in industrial applications.

Physical and Chemical Properties

The study of the physical and chemical properties of hexanedioic acid is also significant. Wells (2018) provided detailed information on the properties of adipic acid, including its physical state, solubility, and applications in nylon production and other industries.

Applications in Bio-Based Materials

Bio-based applications of adipic acid, derived from renewable oils, have been explored. Beardslee and Picataggio (2012) developed an industrial yeast strain for producing bio-based adipic acid, demonstrating a sustainable alternative to petrochemical sources.

Safety And Hazards

Hexanedioic acid, compd. with 1,6-hexanediamine can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions .

properties

IUPAC Name

6-azaniumylhexylazanium;hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFRSDWQMJYQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69227-16-3, 52349-42-5, 3323-53-3
Record name Hexanedioic acid, polymer with 1,6-hexanediamine, hydroxymethylated methoxymethylated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69227-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52349-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3323-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HA salt

CAS RN

15511-81-6
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15511-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, compd. with 1,6-hexanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015511816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylenediamine adipate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ES Wilks - Progress in Polymer Science, 2000 - Elsevier
This article reviews the controversy between the two methods by which polymer names and structures are stored in databases and presented by authors in publications such as books, …
Number of citations: 7 www.sciencedirect.com

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